
3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its bromine atom and benzamide group attached to a quinoline derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline is then functionalized with a butyl group and further modified to introduce the benzamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Amine or alcohol derivatives
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in the development of antiviral, anti-inflammatory, and anticancer agents.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
作用机制
The mechanism by which 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and benzamide group play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
相似化合物的比较
2-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3-Chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness: 3-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide stands out due to its bromine atom, which offers unique reactivity compared to chlorine or other halogens. Additionally, the butyl group provides steric hindrance and influences the compound's binding affinity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Its unique chemical structure and reactivity make it a valuable compound for research and industrial use.
生物活性
3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications. Its unique structure, characterized by the presence of a bromine atom and a benzamide group linked to a tetrahydroquinoline core, suggests diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H21BrN2O2, with a molecular weight of approximately 393.3 g/mol. The compound's structure is illustrated below:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances the reactivity of the compound, potentially influencing its binding affinity to molecular targets. The tetrahydroquinoline moiety may modulate neurotransmitter systems or act as an inhibitor for specific enzymes involved in metabolic pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems could provide neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.
Data Table: Biological Activity Summary
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for health:
- Anticancer Studies : A study conducted by researchers at the University of Groningen demonstrated that analogs of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Neuroprotective Research : In vivo studies have shown that compounds similar to this compound can modulate levels of neuroactive metabolites such as kynurenine and its derivatives. These findings suggest potential therapeutic applications in conditions like Alzheimer's disease .
- Enzyme Interaction Studies : Research indicates that this compound may inhibit kynurenine aminotransferase (KAT), an enzyme involved in tryptophan metabolism. This inhibition could alter levels of neuroactive compounds and has implications for mood disorders .
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-bromobenzoyl chloride with the 1-butyl-2-oxo-tetrahydroquinolin-6-amine scaffold under nucleophilic acyl substitution conditions. Key considerations include:
- Solvent selection : Use anhydrous dichloromethane or DMF to minimize hydrolysis of the acyl chloride.
- Catalyst optimization : Triethylamine or DMAP can enhance reaction efficiency by scavenging HCl and activating the acyl chloride .
- Safety protocols : Conduct a comprehensive hazard analysis for reagents (e.g., acyl chlorides) and implement inert atmosphere conditions to prevent side reactions .
- Purity validation : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol ensures ≥95% purity .
Q. What analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) using monoclinic crystal systems (e.g., space group P2₁/n) .
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns, with characteristic signals for the tetrahydroquinolinone ring (δ 2.5–3.5 ppm for CH₂ groups) and the bromobenzamide moiety (δ 7.5–8.0 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 413.05 for C₂₀H₂₂BrN₂O₂) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with purified enzymes (e.g., kinases, cytochrome P450 isoforms) to measure IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and triplicate measurements to ensure reproducibility .
- Cell-based models : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (1–100 µM) and assess viability via MTT assays. Compare results with structurally related analogs (e.g., trifluoromethyl-substituted benzamides) to establish structure-activity relationships (SAR) .
- Data interpretation : Use ANOVA or Student’s t-test to resolve contradictions between enzyme inhibition and cellular activity, which may arise from off-target effects or poor membrane permeability .
Q. What experimental strategies are recommended to study the environmental fate and ecotoxicological impacts of this compound?
- Environmental partitioning : Measure log Kow (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation potential. A log Kow >3 suggests high lipid affinity .
- Degradation studies : Expose the compound to simulated sunlight (UV-Vis irradiation) or microbial consortia (e.g., soil slurry) and monitor degradation products via LC-MS. Brominated byproducts may require toxicity reassessment .
- Ecotoxicity testing : Conduct acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algal species (72-hour growth inhibition) under OECD guidelines. Compare results with regulatory thresholds (e.g., REACH) .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models using LC-MS/MS. Poor oral absorption (e.g., <20% bioavailability) may explain reduced in vivo efficacy .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Phase I metabolites (e.g., hydroxylation at the tetrahydroquinolinone ring) may exhibit altered activity .
- Formulation optimization : Use nanoemulsions or liposomal carriers to enhance solubility and target tissue delivery, particularly for compounds with log P >4 .
Methodological Notes
- Contradiction management : When SAR data conflict with computational docking predictions (e.g., unexpected binding modes), validate via mutagenesis studies or isothermal titration calorimetry (ITC) .
- Quality control : Adhere to OECD Good Laboratory Practice (GLP) for environmental and toxicological studies to ensure data reliability .
属性
IUPAC Name |
3-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXNTJMJRFFHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。